2-Bromo-5-(2-methoxyphenyl)oxazole
Description
2-Bromo-5-(2-methoxyphenyl)oxazole is a brominated heterocyclic compound featuring an oxazole core substituted at position 2 with a bromine atom and at position 5 with a 2-methoxyphenyl group. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry and materials science. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in cross-coupling reactions, while the 2-methoxyphenyl group contributes steric and electronic effects that influence solubility and biological interactions .
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-bromo-5-(2-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-5-3-2-4-7(8)9-6-12-10(11)14-9/h2-6H,1H3 |
InChI Key |
ZQJJDCIMMMAAAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-methoxyphenyl)oxazole typically involves the bromination of 5-(2-methoxyphenyl)oxazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-5-(2-methoxyphenyl)oxazole can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
- Substituted oxazoles, aldehydes, acids, and dihydro-oxazole derivatives.
Scientific Research Applications
2-Bromo-5-(2-methoxyphenyl)oxazole has been explored for its potential in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: It is used in the development of organic electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-methoxyphenyl)oxazole largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and methoxy groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent type, position, and heterocyclic core. Below is a comparative analysis:
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